![molecular formula C18H22ClNO2 B2630886 Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 855849-89-7](/img/structure/B2630886.png)

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are often used in organic chemistry, particularly in protection reactions . The tert-butyl group (t-Bu) is a functional group in which three of the hydrogen atoms of a methyl group have been replaced by a tert-butyl group .

Synthesis Analysis

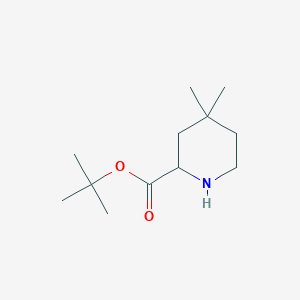

Piperidines, which are part of the compound you’re asking about, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They can be synthesized through various intra- and intermolecular reactions .

Molecular Structure Analysis

The tert-butyl group is often used as a probe for NMR studies of macromolecular complexes . It can be attached to large proteins or complexes and observed with high sensitivity if the group retains high mobility .

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of reactions. For example, they can be used in N-tert-butyloxycarbonylation of amines, a reaction that can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids .

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water . It tends to undergo hydrolysis to the corresponding tert-butyl alcohol .

Aplicaciones Científicas De Investigación

- Piperidine Derivatives : Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate belongs to the piperidine family. Piperidines are crucial synthetic fragments for designing drugs and are found in over twenty classes of pharmaceuticals and alkaloids .

- Cholesterol-Lowering Drugs : For instance, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (also derived from piperidine) serves as a chiral synthon in the synthesis of cholesterol-lowering drugs like atorvastatin and rosuvastatin .

- Supramolecular Architectures : Tert-butyl functional groups can modulate self-assembly behavior on surfaces. Researchers have explored their controlled thermal removal to construct supramolecular architectures .

Drug Synthesis and Medicinal Chemistry

Chemical Synthesis and Functionalization

Safety And Hazards

Direcciones Futuras

Indane-1,3-dione, a structure similar to the one you’re asking about, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s likely that research will continue to explore the potential applications of similar structures in various fields.

Propiedades

IUPAC Name |

tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCODHBUWEZUURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline](/img/structure/B2630815.png)

![(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2630816.png)

![3,5-dichloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B2630817.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2630819.png)